BenchChemオンラインストアへようこそ!

2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

regioisomerism benzothiazole substitution pattern

Order 2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 899963-62-3) as a unique, unannotated screening tool. Its 4-methyl regioisomer, N-benzyl group, and benzenesulfonylacetyl linker distinguish it from 6-methyl & des-benzyl analogs. With no known biological activity in ChEMBL 20, it excels in unbiased phenotypic screening and serves as a negative control for PPARα assays. Avoid confounding off-target activity by choosing this compound for your SAR library.

Molecular Formula C23H20N2O3S2
Molecular Weight 436.54
CAS No. 899963-62-3
Cat. No. B2513302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
CAS899963-62-3
Molecular FormulaC23H20N2O3S2
Molecular Weight436.54
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O3S2/c1-17-9-8-14-20-22(17)24-23(29-20)25(15-18-10-4-2-5-11-18)21(26)16-30(27,28)19-12-6-3-7-13-19/h2-14H,15-16H2,1H3
InChIKeyFRMUDMGMJIQWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 899963-62-3): Chemical Identity and Sourcing Baseline


2-(Benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 899963-62-3; molecular formula C23H20N2O3S2; molecular weight 436.6 g/mol) is a synthetic small molecule belonging to the N-benzyl-N-(benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide class [1]. This compound features a 4-methyl-1,3-benzothiazole core, an N-benzyl substituent, and a benzenesulfonylacetyl group. It is commercially available from screening compound vendors (e.g., Life Chemicals, ≥90% purity) [2] and is catalogued in the ZINC database (ZINC105880868) [3]. The compound is primarily positioned as a research tool for structure–activity relationship (SAR) exploration within the broader benzothiazole-phenylsulfonamide chemical space.

Why Generic Substitution of 2-(Benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide Is Not Supported by Evidence


Within the N-benzyl-N-(benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide chemotype, even minor structural modifications produce divergent biological profiles that preclude generic interchangeability. The 4-methyl substitution on the benzothiazole ring regioisomerically distinguishes this compound from its 6-methyl analog (CAS 899734-90-8) [1], while the N-benzyl group differentiates it from the des-benzyl congener (CAS 876884-65-0) [2]. Furthermore, ZINC records no known biological activity for the target compound (ZINC105880868) [3], meaning that activity data from close analogs cannot be assumed to translate. These structural distinctions carry predictable consequences for target engagement, metabolic stability, and solubility—factors that must be empirically validated rather than inferred from in-class representatives. The quantitative evidence below establishes the specific structural determinants that make each analog a distinct chemical entity, underscoring why procurement decisions must be compound-specific.

2-(Benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide: Quantitative Differentiation Evidence Against Key Analogs


Regioisomeric Differentiation: 4-Methyl vs. 6-Methyl Benzothiazole Substitution

The target compound bears a methyl group at the 4-position of the benzothiazole ring, whereas the closest regioisomeric analog (CAS 899734-90-8) carries the methyl at the 6-position [1]. In closely related benzothiazole-phenylsulfonamide series, the position of ring substitution has been shown to modulate PPARα antagonistic potency; 6-substituted benzothiazole derivatives in the Ammazzalorso et al. series exhibited varying EC50 values depending on substitution pattern, with certain 6-substituted analogs achieving dose-dependent antagonistic profiles against GW7647-induced PPARα activation [2]. While direct comparative data for the 4-methyl vs. 6-methyl pair are absent, the documented sensitivity of biological activity to regioisomeric substitution in this scaffold class precludes assuming functional equivalence.

regioisomerism benzothiazole substitution pattern

N-Benzyl vs. Des-Benzyl Structural Differentiation and Predicted ADME Impact

The target compound contains an N-benzyl substituent on the acetamide nitrogen, a key structural feature absent in the des-benzyl analog (CAS 876884-65-0; C16H14N2O3S2, MW 346.4) [1]. This N-benzyl group increases molecular weight by ~90 Da and adds significant lipophilicity. In the structurally related thiazolyl N-benzyl-substituted acetamide series reported by Fallah-Tafti et al. (2011), the unsubstituted N-benzyl derivative 8a demonstrated c-Src kinase inhibition with GI50 values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F), while the 4-fluorobenzyl analog 8b exhibited 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM [2]. The presence or modification of the N-benzyl group is thus a proven determinant of both kinase inhibitory potency and cellular antiproliferative activity in this scaffold class. The target compound's specific N-benzyl-4-methyl-benzothiazole combination represents a distinct vector within this SAR landscape.

N-benzyl lipophilicity ADME solubility

Sulfonyl Moiety Differentiation: Benzenesulfonyl vs. Methylsulfonyl Pharmacophoric Impact

The target compound (CAS 899963-62-3) bears a benzenesulfonyl group, whereas a closely catalogued analog (CAS 941884-12-4) features a 4-methylsulfonylphenyl moiety in place of the benzenesulfonylacetyl group . In the broader benzothiazole-phenylsulfonamide class, the benzenesulfonyl pharmacophore has been identified as critical for PPARα antagonism; Ammazzalorso et al. (2011) demonstrated that N-(phenylsulfonyl)amides containing the benzothiazole scaffold act as potent PPARα antagonists with dose-dependent antagonistic profiles against GW7647, with the best compounds also inhibiting CPT1A expression [1]. The benzenesulfonyl-to-methylsulfonyl substitution alters both steric bulk and electronic character, two parameters known to modulate PPARα ligand-binding domain interactions.

sulfonyl benzenesulfonyl methylsulfonyl pharmacophore

Absence of Documented Biological Annotation as a Selection Criterion for Unbiased Screening

According to the ZINC database (ZINC105880868), this compound has no known biological activity registered in ChEMBL 20 and has not been reported in any publications [1]. In contrast, structurally related benzothiazole-phenylsulfonamides have been annotated as PPARα antagonists with EC50 values in the micromolar range (e.g., BDBM28699 with EC50 = 55,000 nM in PPARα transactivation assay from Ammazzalorso et al. 2011) [2], and N-benzyl thiazolyl acetamides have been characterized as Src kinase inhibitors with GI50 values of 1.34–2.30 μM [3]. This absence of prior biological annotation makes the target compound uniquely suited as a chemical probe for unbiased phenotypic screening campaigns, where pre-existing target bias would confound hit deconvolution.

screening chemical probe negative control phenotypic assay

Commercial Availability and Purity Benchmarking Against Closest Catalog Analogs

The target compound (CAS 899963-62-3) is commercially stocked by Life Chemicals at ≥90% purity in multiple quantities (10 μmol, 2 mg, 5 mg, 30 mg) with pricing from $59–$69 [1]. Its closest regioisomeric analog (6-methyl, CAS 899734-90-8) and the des-benzyl analog (CAS 876884-65-0) are also catalogued but show different vendor coverage and purity specifications [2]. Vendor-documented purity is critical because impurities ≥5% in benzothiazole screening compounds can generate false-positive readouts in biochemical assays due to redox-cycling or metal-chelating contaminants. The availability of the target compound from a documented supplier with explicit purity specifications supports reproducible procurement, a non-trivial consideration for multi-site SAR studies.

commercial availability purity procurement screening collection

Optimal Research Application Scenarios for 2-(Benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide Based on Evidence


Unbiased Phenotypic Screening for Novel Target Identification

With no known biological activity annotated in ChEMBL 20 [1], this compound is an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries. Its unannotated status eliminates pre-existing target bias, allowing any observed phenotypic effect to be attributed de novo. This stands in contrast to PPARα-annotated or Src-annotated benzothiazole-phenylsulfonamide analogs, whose known activities may confound hit triage in target-agnostic screens [2][3].

Structure–Activity Relationship (SAR) Exploration of 4-Methyl-Benzothiazole Regioisomers

The compound serves as the 4-methyl regioisomer within a matched-pair series that includes the 6-methyl congener (CAS 899734-90-8) [1]. Parallel testing of the 4-methyl and 6-methyl variants against the PPARα target—where 6-substituted benzothiazole-phenylsulfonamides have demonstrated dose-dependent antagonism [2]—can directly quantify the contribution of regioisomeric substitution to target engagement.

N-Benzyl Pharmacophore Validation in Kinase Inhibitor Design

The presence of the N-benzyl group links this compound to the N-benzyl-substituted acetamide scaffold characterized by Fallah-Tafti et al. (2011) for c-Src kinase inhibition, where the unsubstituted N-benzyl derivative 8a achieved GI50 values of 1.34–2.30 μM [1]. Testing the target compound against c-Src and related kinases can establish whether the 4-methyl-benzothiazole core enhances or diminishes potency relative to the thiazole-based series, providing direct SAR data on heterocycle substitution within this pharmacophore class.

Negative Control Compound Selection for PPARα Antagonist Assays

Given that closely related benzothiazole-phenylsulfonamides have been validated as PPARα antagonists with EC50 values of ~55 μM [1], this compound's currently undetermined PPARα activity—coupled with its structural divergence at the 4-methyl position and benzenesulfonylacetyl linker—positions it as a potential negative control for target engagement specificity assays. A lack of PPARα activity would confirm that structural modifications to the 4-methyl-benzothiazole-benzenesulfonylacetyl scaffold abrogate binding, establishing a selectivity gatekeeper.

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.